molecular formula C28H21N8NaO6S2 B12729140 Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate CAS No. 84025-06-9

Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate

Cat. No.: B12729140
CAS No.: 84025-06-9
M. Wt: 652.6 g/mol
InChI Key: GMPFHRSJTVXZBC-UHFFFAOYSA-M
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Description

Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is a complex organic compound belonging to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is widely used in various industrial applications, including textiles, food, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate involves multiple steps:

    Diazotization: The process begins with the diazotization of 2,4-diamino-5-((4-sulphonatophenyl)azo)phenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with naphthalene-2-sulphonic acid under alkaline conditions to form the azo compound.

    Disodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.

    Reduction: Reduction of the azo groups can yield amines. This reaction is often carried out using reducing agents like sodium dithionite.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.

    Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Sulfonated or nitrated derivatives.

Scientific Research Applications

Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to highlight cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include redox reactions and complex formation with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 1,5-naphthalenedisulfonate
  • Disodium 2-naphthalenesulfonate
  • Disodium 1,6-naphthalenedisulfonate

Uniqueness

Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it particularly valuable in industrial and research applications.

Properties

CAS No.

84025-06-9

Molecular Formula

C28H21N8NaO6S2

Molecular Weight

652.6 g/mol

IUPAC Name

sodium;4-[[2,4-diamino-5-[(8-phenyldiazenyl-2-sulfonaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C28H22N8O6S2.Na/c29-21-15-22(30)25(16-24(21)34-32-19-10-12-20(13-11-19)43(37,38)39)35-36-28-26(44(40,41)42)14-9-17-5-4-8-23(27(17)28)33-31-18-6-2-1-3-7-18;/h1-16H,29-30H2,(H,37,38,39)(H,40,41,42);/q;+1/p-1

InChI Key

GMPFHRSJTVXZBC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=C(C=C3)S(=O)(=O)O)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[Na+]

Origin of Product

United States

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